molecular formula C15H19NO B2705197 N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide CAS No. 2361656-47-3

N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide

Cat. No. B2705197
M. Wt: 229.323
InChI Key: XPEYHSQRVVAUMJ-UHFFFAOYSA-N
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Description

N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide, also known as DPCPX, is a highly selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.

Mechanism Of Action

N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide acts as a highly selective antagonist of the adenosine A1 receptor. Adenosine is a naturally occurring nucleoside that plays an important role in regulating various physiological processes, including heart rate, blood pressure, and neurotransmitter release. Adenosine exerts its effects by binding to specific receptors on the surface of cells, including the adenosine A1 receptor. N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide blocks the binding of adenosine to the A1 receptor, thereby preventing its downstream effects.

Biochemical And Physiological Effects

N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce heart rate and blood pressure, increase cerebral blood flow, and reduce inflammation in various tissues. N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide has also been shown to have neuroprotective effects, reducing neuronal damage in the brain following ischemic injury.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide in scientific research is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. However, one limitation of using N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug over long periods of time.

Future Directions

There are a number of future directions for research involving N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide. One area of interest is investigating the role of adenosine A1 receptors in pain perception, and whether targeting these receptors with N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide could be an effective treatment for chronic pain. Another area of interest is exploring the potential neuroprotective effects of N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide, and how it may be used to treat various diseases and conditions.

Synthesis Methods

N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide can be synthesized by reacting 2,2-dimethyl-1-phenylcyclopropanecarboxaldehyde with propargylamine in the presence of a palladium catalyst. The resulting propargylamine derivative is then reacted with acryloyl chloride to yield N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide.

Scientific Research Applications

N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be effective in reducing ischemic injury in the heart, protecting against neuronal damage in the brain, and reducing inflammation in various tissues. N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide has also been used to investigate the role of adenosine A1 receptors in sleep regulation and pain perception.

properties

IUPAC Name

N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-4-13(17)16-11-15(10-14(15,2)3)12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEYHSQRVVAUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(CNC(=O)C=C)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide

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